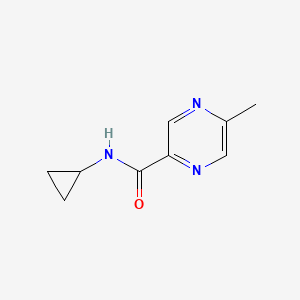
1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole, also known as BBP, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. BBP is a pyrazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole depends on its specific application. In anticancer studies, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been shown to induce cell cycle arrest and apoptosis by activating the p53 signaling pathway. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair.
In biochemistry studies, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has also been shown to bind to metal ions and form complexes that exhibit fluorescence.
Efectos Bioquímicos Y Fisiológicos
1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been shown to have various biochemical and physiological effects, depending on its specific application. In anticancer studies, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been shown to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. In biochemistry studies, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been shown to inhibit the activity of acetylcholinesterase. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has also been shown to bind to metal ions and exhibit fluorescence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole in lab experiments is its potential for use in various scientific fields, including medicinal chemistry, biochemistry, and materials science. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole is also relatively easy to synthesize using different methods. However, one limitation of using 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole in lab experiments is its potential toxicity, which may require the use of protective equipment and proper handling procedures.
Direcciones Futuras
There are several future directions for research on 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole. In medicinal chemistry, further studies are needed to investigate the anticancer properties of 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole and its potential use in photodynamic therapy for cancer. In biochemistry, further studies are needed to investigate the mechanism of action of 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole on acetylcholinesterase and its potential use as a fluorescent probe for the detection of metal ions. In materials science, further studies are needed to investigate the potential use of 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole as a building block for the synthesis of new materials with interesting optical and electronic properties.
Conclusion
In conclusion, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole can be synthesized using different methods and has been studied for its potential use in medicinal chemistry, biochemistry, and materials science. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has various biochemical and physiological effects, depending on its specific application. Further research is needed to investigate the potential applications of 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole in different scientific fields.
Métodos De Síntesis
1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole can be synthesized using different methods, including the reaction of 2-bromobenzoyl chloride with 3,5-dimethyl-4-(phenylthio)-1H-pyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromobenzoyl chloride with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base and a catalyst such as copper(I) chloride.
Aplicaciones Científicas De Investigación
1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been investigated for its anticancer properties. Studies have shown that 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.
In biochemistry, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been investigated for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
In materials science, 1-(2-bromobenzoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole has been investigated for its potential use as a building block for the synthesis of new materials with interesting optical and electronic properties.
Propiedades
IUPAC Name |
(2-bromophenyl)-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-12-17(23-14-8-4-3-5-9-14)13(2)21(20-12)18(22)15-10-6-7-11-16(15)19/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKMJTIZTHJLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2Br)C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate](/img/structure/B2626794.png)


![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2626800.png)
![2-(Dimethylamino)-4-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2626801.png)



![6-[4-[2-(4-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2626811.png)